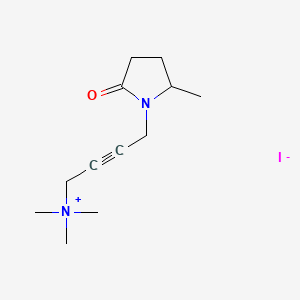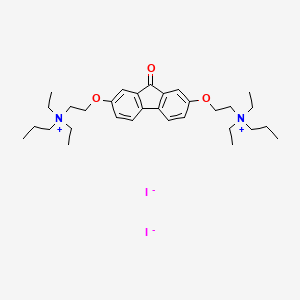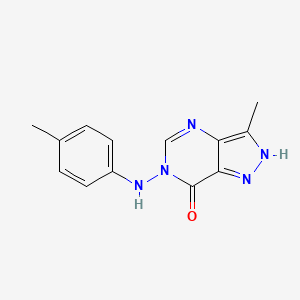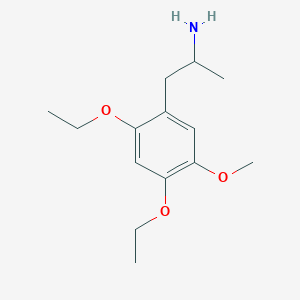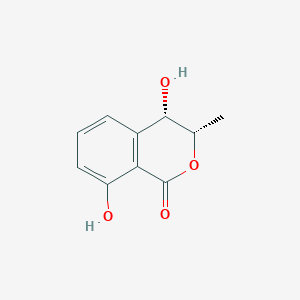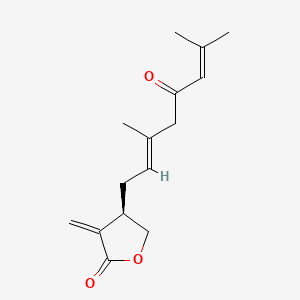
Anthecotuloide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anthecotuloide is an irregular sesquiterpene lactone isolated from the plant Anthemis cotula LThis compound is known for its allergenic properties and is part of the larger family of sesquiterpene lactones, which are known for their diverse biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The biosynthesis of anthecotuloide involves two potential pathways: the non-farnesyl diphosphate route and the head-to-head condensation of geranyl diphosphate with dimethylallyl diphosphate . Isotopic labeling experiments have shown that the isoprene building blocks of this sesquiterpene are formed exclusively via the MEP terpene biosynthetic pathway .
Industrial Production Methods
Extraction from the plant material using various techniques such as ultrasound-assisted extraction has been explored to obtain high yields of sesquiterpenoids, including this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Anthecotuloide undergoes various chemical reactions typical of sesquiterpene lactones, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by common reagents such as oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, which can be further analyzed for their biological activities .
Applications De Recherche Scientifique
Anthecotuloide has been studied for its potential biological activities, including anti-inflammatory, hepatoprotective, and antioxidant properties . Its allergenic nature has also made it a subject of interest in studies related to allergic reactions and immune responses. Additionally, its unique structure makes it a valuable compound for studying sesquiterpene biosynthesis and the MEP pathway .
Mécanisme D'action
The mechanism of action of anthecotuloide involves its interaction with cellular redox balance and induction of oxidative stress in cells . This disruption can lead to various biological effects, including anti-inflammatory and antioxidant activities. The molecular targets and pathways involved in these actions are still under investigation, but they likely include key enzymes and signaling pathways related to oxidative stress and inflammation .
Comparaison Avec Des Composés Similaires
Anthecotuloide is unique among sesquiterpene lactones due to its irregular structure and biosynthetic pathway. Similar compounds include other sesquiterpene lactones such as parthenolide, helenalin, and costunolide, which also exhibit diverse biological activities . this compound’s specific allergenic properties and biosynthetic origin set it apart from these related compounds .
Propriétés
Numéro CAS |
23971-84-8 |
|---|---|
Formule moléculaire |
C15H20O3 |
Poids moléculaire |
248.32 g/mol |
Nom IUPAC |
(4R)-4-[(2E)-3,7-dimethyl-5-oxoocta-2,6-dienyl]-3-methylideneoxolan-2-one |
InChI |
InChI=1S/C15H20O3/c1-10(2)7-14(16)8-11(3)5-6-13-9-18-15(17)12(13)4/h5,7,13H,4,6,8-9H2,1-3H3/b11-5+/t13-/m0/s1 |
Clé InChI |
WSKLYRKBPFVGEJ-KKNAONHISA-N |
SMILES isomérique |
CC(=CC(=O)C/C(=C/C[C@H]1COC(=O)C1=C)/C)C |
SMILES canonique |
CC(=CC(=O)CC(=CCC1COC(=O)C1=C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tetradecanoic acid, 2-[[3-[(1-oxotetradecyl)oxy]-2,2-bis[[(1-oxotetradecyl)oxy]methyl]propoxy]methyl]-2-[[(1-oxotetradecyl)oxy]methyl]-1,3-propanediyl ester](/img/structure/B15193303.png)


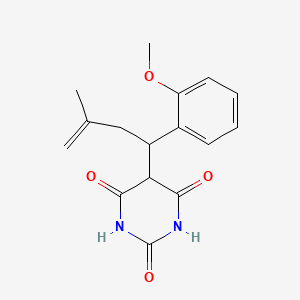
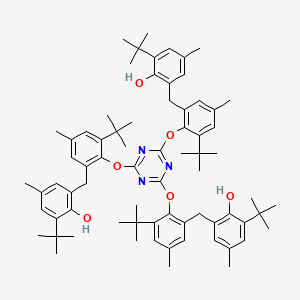
![[(3S,3aR,6S,6aS)-3-(4-methylpiperazin-1-yl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;dihydrochloride](/img/structure/B15193350.png)
